molecular formula C11H21NO3 B1320748 (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 790667-44-6

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B1320748
CAS No.: 790667-44-6
M. Wt: 215.29 g/mol
InChI Key: RCXJVQLRZJXWNM-RKDXNWHRSA-N
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Description

(2R,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate ( 790667-44-6) is a chiral piperidine derivative of high value in medicinal chemistry and organic synthesis research . This compound, with a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol, features a stereochemically defined structure that serves as a critical building block for the development of novel pharmaceutical agents . The tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality, allowing for selective reactions and further synthetic elaboration, while the hydroxy group provides a handle for additional chemical modifications . It is offered with a high purity of 98% and should be stored sealed in a dry environment . This product is labeled with the signal word "Warning" and may cause skin and eye irritation, so appropriate personal protective equipment should be worn during handling . This chemical is intended for research purposes and laboratory use only. It is not approved for human or animal consumption.

Properties

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJVQLRZJXWNM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151940
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790667-44-6, 152491-42-4
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790667-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
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Preparation Methods

Starting Materials and Key Intermediates

  • Chiral amino alcohols or piperidine derivatives serve as precursors.
  • The stereochemistry is controlled either by using chiral starting materials or by employing chiral catalysts in asymmetric synthesis.

Protection of the Piperidine Nitrogen

  • The nitrogen is protected using tert-butyl carbamate (Boc) protection to form the tert-butyl carbamate group.
  • A typical procedure involves reacting the free amine with di-tert-butyl dicarbonate (Boc2O) or benzyl chloroformate under basic aqueous-organic biphasic conditions at low temperature (0°C), followed by stirring at room temperature overnight.
  • The reaction mixture is then worked up by extraction, drying, and purification via flash chromatography to isolate the Boc-protected amino alcohol intermediate.

Introduction of Hydroxyl and Methyl Groups

  • The hydroxyl group at the 4-position and the methyl group at the 2-position are introduced through stereoselective functionalization of the piperidine ring.
  • Methods include:
    • Asymmetric hydrogenation of substituted pyridine or piperidine precursors using chiral rhodium or ruthenium catalysts under hydrogen atmosphere in solvents like ethanol or methanol.
    • Stereoselective hydroxylation and methylation reactions on preformed piperidine rings, ensuring retention of stereochemistry.
  • These steps are optimized to maintain the (2R,4R) stereochemistry critical for biological activity and synthetic utility.

Purification and Characterization

  • The final product is purified by flash chromatography or recrystallization.
  • Purity is typically >97%, confirmed by analytical techniques such as NMR, HPLC, and mass spectrometry.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Nitrogen protection Di-tert-butyl dicarbonate (Boc2O), K2CO3, THF/H2O, 0°C to RT, overnight Ensures stable Boc-protected amine
Stereoselective hydrogenation Chiral Rh or Ru catalyst, H2 gas, EtOH/MeOH, ambient to mild heat Controls (2R,4R) stereochemistry
Hydroxyl and methyl group introduction Stereoselective functionalization reactions Maintains stereochemical integrity
Purification Flash chromatography, recrystallization Achieves >97% purity

Research Findings and Industrial Relevance

  • The stereoselective synthesis of this compound is crucial for its role as a chiral building block in drug development, where enantiomeric purity affects pharmacological properties.
  • Industrial production often employs continuous flow reactors for asymmetric hydrogenation to improve yield and scalability.
  • The Boc protection strategy is widely adopted due to its mild conditions and ease of removal in subsequent synthetic steps.
  • Safety considerations include handling under standard laboratory precautions due to irritant properties.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

One of the significant areas of interest for (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is in the development of neuroprotective agents. Research indicates that derivatives of this compound exhibit potential as multitarget drugs for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A study evaluated the compound's ability to inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's pathology. The results demonstrated that the compound could reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to amyloid beta . This suggests a protective role against neurodegeneration.

Synthetic Methodologies

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules with therapeutic potential.

Synthesis Example

A synthetic pathway was developed involving the protection of amine groups and subsequent coupling reactions to yield derivatives with enhanced biological activity. This method minimizes by-products and improves overall yield .

Applications in Drug Development

The compound's structural features make it suitable for designing inhibitors targeting specific enzymes involved in neurodegenerative processes. Its role as an acetylcholinesterase inhibitor has been highlighted, suggesting its utility in enhancing cholinergic transmission .

Comparative Data Table

Application AreaDescriptionReferences
NeuroprotectionReduces oxidative stress and inflammation in astrocytes exposed to amyloid beta
Synthetic IntermediateUsed in the synthesis of novel compounds with potential therapeutic effects
Enzyme InhibitionActs as an acetylcholinesterase inhibitor

Mechanism of Action

The mechanism of action of (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl piperidine carboxylates , which are widely used as protected intermediates in organic synthesis. Below is a comparative analysis with structurally and functionally related derivatives:

Structural Analogues
Compound Name Substituents/R-Groups Molecular Formula CAS Number Key Features
(2R,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate 2-methyl, 4-hydroxy C₁₁H₂₁NO₃ 790667-44-6 Chiral centers at 2R,4R; hydroxyl for hydrogen bonding
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-(4-methylpentyl) C₁₆H₃₁NO₂ Not provided Hydrophobic alkyl chain enhances lipophilicity; used in drug discovery
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) 4-(4-chlorobenzoyl) C₁₇H₂₂ClNO₃ Not provided Aromatic ketone functionality; potential for cross-coupling reactions
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 4-(2-hydroxyethyl) C₁₂H₂₃NO₃ 236406-33-0 Ethanol substituent increases solubility; versatile for functionalization

Key Observations :

  • Steric and Electronic Effects : The 2-methyl and 4-hydroxy groups in the target compound introduce steric hindrance and hydrogen-bonding capacity, distinguishing it from analogues like 3b (lipophilic) or 10 (electron-withdrawing chlorobenzoyl group) .
  • Stereochemical Impact : The (2R,4R) configuration contrasts with compounds like (2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate (CAS: 1253790-89-4), where additional carboxylation alters reactivity and chiral recognition .
Physicochemical and Spectroscopic Properties
Property Target Compound tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate
¹H NMR (δ, ppm) 1.40 (s, 9H, tert-butyl), 4.10 (m, 1H, OH), 3.80 (m, 1H, CH) 1.25 (t, 3H), 1.45 (s, 9H), 2.15 (m, 2H) 7.40 (d, 2H, Ar-H), 3.65 (m, 2H, piperidine)
HRMS (m/z) 215.2893 [M+H]⁺ 270.2438 [M+H]⁺ 322.1203 [M+H]⁺
Solubility Moderate in polar solvents (e.g., DCM, THF) High in non-polar solvents (e.g., hexane) Low in water; soluble in DMSO

Biological Activity

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate, with the CAS number 790667-44-6, is a piperidine derivative that has garnered interest for its potential biological activities. This compound is characterized by its molecular formula C11H21NO3C_{11}H_{21}NO_3 and a molecular weight of 215.29 g/mol. Its structure includes a tert-butyl group and a hydroxyl functional group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic transmission in the brain . This mechanism is crucial for improving cognitive function and mitigating symptoms associated with Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship. The presence of the nitrogen atom within the piperidine ring is essential for interaction with biological targets. Modifications to the ketone bridge or substituents on the nitrogen can significantly alter the compound's efficacy against targets such as IKKb, which is implicated in inflammation and cancer progression .

Study on Anticancer Activity

In a recent case study focusing on piperidine derivatives, this compound was synthesized and evaluated for its anticancer potential. The results indicated that this compound exhibited significant inhibition of cell proliferation in several cancer cell lines, including lung and breast cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Neuroprotective Mechanism Exploration

Another study explored the neuroprotective mechanisms of piperidine derivatives similar to this compound. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration. The dual inhibition of AChE and BuChE was highlighted as a critical factor in enhancing cognitive function in animal models .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveInhibits AChE and BuChE; reduces oxidative stress
Structure-ActivityPresence of nitrogen essential for biological interaction
PropertyValue
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
CAS Number790667-44-6
Purity97%

Q & A

Q. How does this compound compare structurally and functionally to analogs?

  • Methodological Answer : Perform SAR studies using analogs like tert-butyl 4-(pyridin-3-yl)piperidine derivatives. Key comparisons:
  • LogP : Assess hydrophobicity via shake-flask method.
  • Bioactivity : Test in parallel assays (e.g., antimicrobial or enzyme inhibition).
  • Stability : Compare degradation rates under accelerated conditions (40°C/75% RH) .

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